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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 4-(2-Methoxyethyl)pyridine, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document collates available data on its structure,

physicochemical characteristics, synthesis, and reactivity. While specific experimental data for

this compound is limited in publicly accessible literature, this guide offers a framework for its

study and application by drawing comparisons with related pyridine derivatives and providing

theoretical insights. The potential applications, particularly in drug discovery, are explored

based on the structural motifs present in the molecule.

Introduction: The Pyridine Scaffold in Modern
Chemistry
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of

biologically active molecules and functional materials.[1] Its unique electronic properties,

including its basic nitrogen atom, aromaticity, and ability to participate in various non-covalent

interactions, make it a privileged structure in drug design.[2] The strategic functionalization of

the pyridine ring allows for the fine-tuning of a molecule's physicochemical and

pharmacological properties, such as solubility, metabolic stability, and target-binding affinity.[1]
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4-(2-Methoxyethyl)pyridine, a derivative featuring a methoxyethyl substituent at the 4-

position, presents an interesting combination of a polar pyridine core and a flexible, ether-

containing side chain. This structural arrangement has the potential to influence the molecule's

ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable

building block for the synthesis of novel therapeutic agents. This guide aims to consolidate the

known information on 4-(2-Methoxyethyl)pyridine and provide a scientific basis for its further

investigation and utilization.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for

its application in research and development. While comprehensive experimental data for 4-(2-
Methoxyethyl)pyridine is not readily available, the following section summarizes the known

and predicted properties.

General Properties
Property Value Source(s)

CAS Number 70289-28-0 [3]

Molecular Formula C₈H₁₁NO [3]

Molecular Weight 137.18 g/mol [3]

Appearance

Not explicitly reported; likely a

liquid at room temperature

based on related compounds.

Key Physical and Chemical Parameters
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Parameter Value Source(s)

Boiling Point 92-93 °C at 10 Torr [4]

Melting Point Data not available.

Density Predicted: 1.01 g/cm³
Inferred from related

compounds

pKa

Data not available. Predicted

to be similar to other 4-

alkylpyridines (pKa ~6).

Solubility

Expected to be soluble in

water and polar organic

solvents like ethanol,

methanol, and DMSO. Limited

solubility in nonpolar solvents

is anticipated.

[5][6]

Discussion of Properties:

The boiling point suggests that 4-(2-Methoxyethyl)pyridine is a relatively high-boiling liquid

under atmospheric pressure. The absence of a reported melting point in the literature suggests

it may have a low melting point or exist as a liquid at ambient temperatures.

The pKa of the pyridinium ion is a critical parameter influencing its behavior in biological

systems. While an experimental value is not available, it is expected to be in the range of other

4-alkylpyridines, indicating it will be partially protonated at physiological pH.

The solubility profile is dictated by the interplay of the polar pyridine ring and the methoxyethyl

side chain. The pyridine nitrogen can act as a hydrogen bond acceptor, and the ether oxygen

can also participate in hydrogen bonding, suggesting good solubility in protic solvents.[5][6]

Synthesis and Reactivity
Synthetic Approaches
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While a specific, detailed laboratory protocol for the synthesis of 4-(2-Methoxyethyl)pyridine
is not prominently described in the reviewed literature, its synthesis can be envisioned through

established methods for the functionalization of pyridines. A plausible synthetic route involves

the etherification of 4-(2-hydroxyethyl)pyridine.

Hypothetical Synthesis Workflow:

Starting Materials & Reagents

4-(2-Hydroxyethyl)pyridine

Williamson Ether Synthesis

Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)

Base (e.g., NaH, K₂CO₃)

Solvent (e.g., THF, DMF)

4-(2-Methoxyethyl)pyridine

Click to download full resolution via product page

Figure 1: A plausible synthetic route to 4-(2-Methoxyethyl)pyridine via Williamson ether

synthesis.

Experimental Protocol (Hypothetical):

Deprotonation: To a solution of 4-(2-hydroxyethyl)pyridine in an anhydrous aprotic solvent

such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base (e.g.,

sodium hydride) portion-wise at 0 °C under an inert atmosphere.
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Alkylation: After stirring for a period to ensure complete deprotonation, add a methylating

agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction

is complete, monitoring by thin-layer chromatography (TLC).

Work-up and Purification: Quench the reaction with water and extract the product with an

organic solvent. The organic layer is then washed, dried, and concentrated. The crude

product can be purified by column chromatography or distillation under reduced pressure.

Reactivity Profile
The reactivity of 4-(2-Methoxyethyl)pyridine is primarily governed by the pyridine ring and the

methoxyethyl substituent.

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and

nucleophilic. It readily reacts with electrophiles, such as alkyl halides and Lewis acids, to

form pyridinium salts.[7] This nitrogen can also be oxidized to an N-oxide.[7]

Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it

is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.[7]

Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2-

and 4-positions, especially when activated by an electron-withdrawing group or upon N-

alkylation.[8]

Methoxyethyl Side Chain: The ether linkage is generally stable but can be cleaved under

harsh acidic conditions. The methylene groups adjacent to the pyridine ring and the oxygen

atom may be susceptible to radical reactions.

Spectroscopic Characterization (Predicted)
Spectroscopic data is essential for the unambiguous identification and characterization of a

molecule. While experimental spectra for 4-(2-Methoxyethyl)pyridine are not readily available,

the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Pyridine Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), each

integrating to 2H. The protons at the 2- and 6-positions will appear as a doublet, and the

protons at the 3- and 5-positions will also appear as a doublet.

Ethyl Protons: Two triplets in the aliphatic region. The methylene group attached to the

pyridine ring (C-CH₂-CH₂-O) would likely appear around δ 2.8-3.0 ppm. The methylene

group adjacent to the oxygen (CH₂-O-CH₃) would be expected further downfield, around δ

3.6-3.8 ppm.

Methoxy Protons: A singlet integrating to 3H for the methyl group (O-CH₃) would be

expected around δ 3.3-3.4 ppm.

¹³C NMR:

Pyridine Carbons: Signals for the pyridine carbons would appear in the aromatic region (δ

120-150 ppm). The carbon at the 4-position, bearing the substituent, would have a distinct

chemical shift.

Aliphatic Carbons: Signals for the two methylene carbons of the ethyl group and the

methoxy carbon would be observed in the upfield region (δ 30-75 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

C-O-C stretching (ether): A strong band around 1100-1150 cm⁻¹

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected

at m/z 137. Common fragmentation patterns for alkylpyridines include cleavage of the C-C
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bond beta to the pyridine ring (benzylic-type cleavage).[9][10] The loss of a methoxy radical

(•OCH₃) or a methoxyethyl radical (•CH₂CH₂OCH₃) are also plausible fragmentation pathways.

Applications in Drug Discovery and Development
The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a

wide range of pharmacological activities.[2][11] The introduction of a methoxyethyl group at the

4-position of the pyridine ring can favorably modulate the compound's properties for drug

development.

Potential Roles of the 4-(2-Methoxyethyl)pyridine Moiety:

Improved Solubility and Permeability: The ether functionality can enhance aqueous solubility

and may also improve cell membrane permeability, which are crucial for oral bioavailability.

Metabolic Stability: The methoxyethyl group may offer a site for metabolism, but its presence

can also block metabolism at other positions, potentially leading to a more favorable

pharmacokinetic profile.

Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting

with key residues in a biological target. The flexible methoxyethyl side chain can explore and

occupy hydrophobic pockets within a binding site.

While no commercial drugs explicitly containing the 4-(2-Methoxyethyl)pyridine fragment

were identified in the literature search, numerous patents describe the use of substituted

pyridines in the development of novel therapeutics for a wide range of diseases, including

cancer, inflammatory disorders, and central nervous system disorders.[12] The structural

features of 4-(2-Methoxyethyl)pyridine make it an attractive building block for the synthesis of

compound libraries for high-throughput screening in drug discovery programs.

Safety and Toxicology
Specific toxicological data for 4-(2-Methoxyethyl)pyridine is not available. However,

information on related compounds, such as 4-methoxypyridine, can provide some guidance. 4-

Methoxypyridine is classified as a combustible liquid that is harmful if swallowed, in contact with

skin, or if inhaled. It is also reported to cause skin and eye irritation.
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As with all pyridine derivatives, appropriate safety precautions should be taken when handling

4-(2-Methoxyethyl)pyridine. Work should be conducted in a well-ventilated fume hood, and

personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion
4-(2-Methoxyethyl)pyridine is a pyridine derivative with potential applications in medicinal

chemistry and materials science. While comprehensive experimental data for this specific

compound is limited, this guide provides a foundational understanding of its physicochemical

properties, potential synthetic routes, and reactivity based on the well-established chemistry of

pyridines. The presence of the methoxyethyl group is anticipated to confer favorable properties

for drug development, making this compound a valuable building block for the synthesis of new

chemical entities. Further experimental investigation is warranted to fully characterize this

compound and explore its potential in various applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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